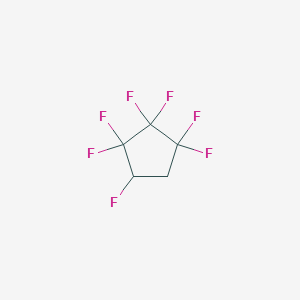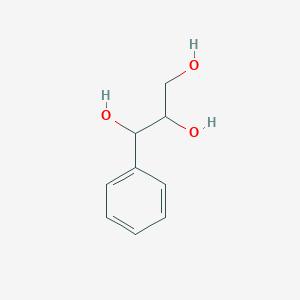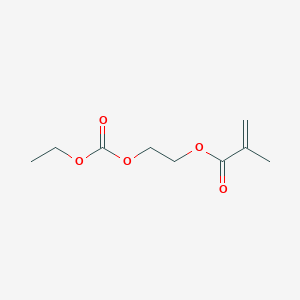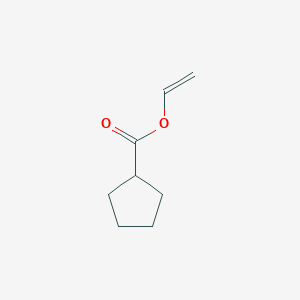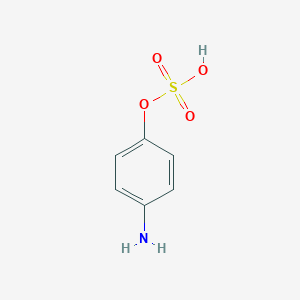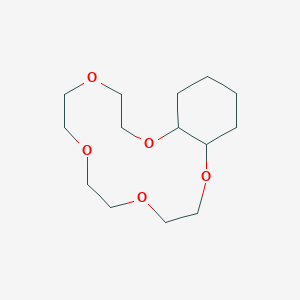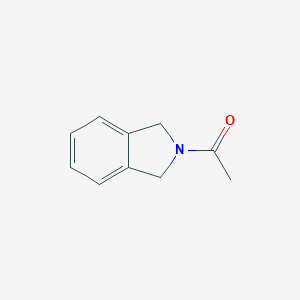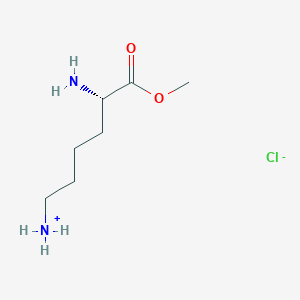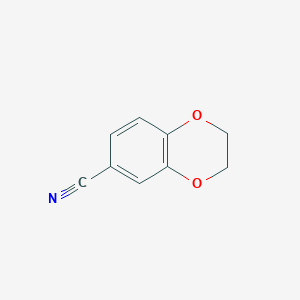![molecular formula C20H20O3 B097900 (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one CAS No. 69574-12-5](/img/structure/B97900.png)
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one, also known as BMH-21, is a synthetic compound that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and survival. Inhibition of HSP90 activity leads to the degradation of client proteins, which are essential for the growth and survival of cancer cells. This ultimately results in the inhibition of cancer cell growth and induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one in lab experiments is its ability to selectively target cancer cells, without affecting normal cells. This makes it a useful tool for studying the mechanisms of cancer growth and development. However, one limitation of using (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one. One potential direction is the optimization of its synthesis method to increase its yield and purity. Another direction is the development of new formulations of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one that improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one and its potential as a cancer therapy. Finally, clinical trials are needed to determine the safety and efficacy of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one in humans.
Métodos De Síntesis
The synthesis of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one involves the reaction of 3-tert-butyl-4-hydroxy-5-methylbenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base catalyst. The resulting compound is then subjected to a dehydration reaction to form (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one. This synthesis method has been optimized to yield high purity and yield of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one.
Aplicaciones Científicas De Investigación
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one works by inducing cell cycle arrest and apoptosis in cancer cells, without affecting normal cells. This makes it a promising candidate for the development of new cancer therapies.
Propiedades
Número CAS |
69574-12-5 |
|---|---|
Nombre del producto |
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one |
Fórmula molecular |
C20H20O3 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C20H20O3/c1-12-9-13(10-16(18(12)21)20(2,3)4)11-17-14-7-5-6-8-15(14)19(22)23-17/h5-11,21H,1-4H3/b17-11+ |
Clave InChI |
XUCQJSOPPDGVTA-GZTJUZNOSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\C3=CC=CC=C3C(=O)O2 |
SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)C=C2C3=CC=CC=C3C(=O)O2 |
SMILES canónico |
CC1=CC(=CC(=C1O)C(C)(C)C)C=C2C3=CC=CC=C3C(=O)O2 |
Otros números CAS |
69574-12-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



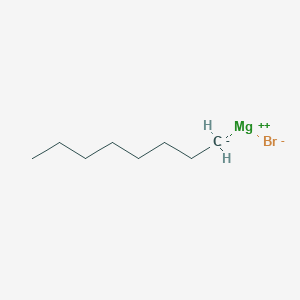

![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
